Trimethylindium

Descripción general

Descripción

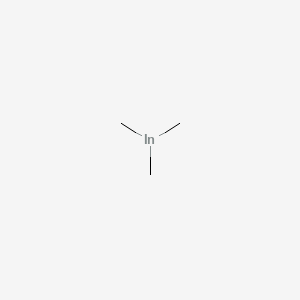

Trimethylindium is an organoindium compound with the chemical formula In(CH₃)₃. It is a colorless, pyrophoric solid that is often used in various industrial and scientific applications. Unlike trimethylaluminium, but similar to trimethylgallium, this compound is monomeric .

Métodos De Preparación

Trimethylindium is typically prepared by the reaction of indium trichloride with methyl lithium. The reaction proceeds as follows :

InCl3+3LiMe→Me3In⋅OEt2+3LiCl

In this reaction, indium trichloride reacts with methyl lithium in the presence of diethyl ether to produce this compound and lithium chloride. This method is commonly used in laboratory settings to synthesize this compound.

Análisis De Reacciones Químicas

Trimethylindium undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form indium oxides. This reaction is often carried out in the presence of oxygen or other oxidizing agents.

Thermal Decomposition: At elevated temperatures, this compound decomposes to form methylindium and ethane.

Substitution: This compound can form adducts with secondary amines and phosphines, indicating its ability to participate in substitution reactions.

Aplicaciones Científicas De Investigación

Trimethylindium (TMI), also referred to as In(CH~3~)~3~, is an organoindium compound that exists as a colorless, pyrophoric solid in its pure form . Unlike trimethylaluminium, it is a monomer, similar to trimethylgallium . this compound is employed in the production of compound semiconductors via metalorganic vapor phase epitaxy (MOVPE) .

Vapor Pressure Considerations

The vapor pressure of TMI is described by the equation log P (Torr) = 10.98–3204/T (K), which is relevant for MOVPE growth conditions .

Atomic Layer Deposition

This compound is used as a precursor in the atomic layer deposition (ALD) of indium oxide (In2O3) thin films . It is also a precursor for the In-rich layer formation in InN . InN crystal stability benefits from the lower temperatures used in ALD . Self-limiting chemistry for InN growth has been achieved at a temperature of 320 °C, with a deposition rate of 0.47–0.51 Å/cycle and an ALD window determined to be 240–260 °C .

Alternative Precursors

Tris(N,N′-diisopropyl-2-dimethylamido-guanidinato) indium (III) (ITG) is an alternative precursor to TMI, where the indium atom (In) is surrounded by three bidentate ligands with In–N bonds . Replacing In–C bonds from TMI with weaker In–N bonds may facilitate ligand decomposition and reduce carbon impurities .

Safety Considerations

Mecanismo De Acción

The mechanism of action of trimethylindium involves its ability to form bonds with other molecules and participate in various chemical reactions. In the context of chemical vapor deposition, this compound decomposes to release indium atoms, which then deposit onto a substrate to form thin films. The decomposition pathway often involves the elimination of methyl groups and the formation of indium-carbon bonds .

Comparación Con Compuestos Similares

Trimethylindium is similar to other organometallic compounds such as trimethylaluminium and trimethylgallium. it has unique properties that distinguish it from these compounds:

Actividad Biológica

Trimethylindium (TMI), a compound with the formula In(CH₃)₃, is primarily utilized in the semiconductor industry, particularly for the deposition of indium-containing thin films. Its biological activity, however, is less well-documented and warrants a comprehensive examination due to its potential implications for health and safety. This article synthesizes available research findings, case studies, and relevant data concerning the biological effects of TMI.

This compound is a volatile organometallic compound that serves as a precursor in chemical vapor deposition (CVD) processes for producing indium nitride (InN) and indium oxide (In₂O₃) films. Its thermal decomposition characteristics are crucial for understanding its behavior in industrial applications. Studies indicate that TMI decomposes at elevated temperatures, generating byproducts such as methylindium (MI) and ethane (C₂H₆), which can affect the deposition process and material quality .

Acute Toxicity

Research on the acute toxicity of TMI is limited. However, related studies on indium compounds suggest potential risks associated with inhalation and dermal exposure. For instance, indium phosphide (InP), a compound related to TMI usage, has shown carcinogenic effects in animal studies, including increased incidences of lung tumors in rats and mice exposed to indium phosphide aerosols . While direct studies on TMI lack extensive data, the toxicological implications of indium compounds raise concerns regarding this compound.

Chronic Exposure

Chronic exposure to indium compounds has been associated with various health issues. A notable study indicated that prolonged inhalation exposure to indium phosphide resulted in non-neoplastic lesions in the lungs and other organs of laboratory animals . Although specific studies on TMI are scarce, it is reasonable to speculate similar risks may be present due to its chemical nature.

Case Studies

- Inhalation Studies : A study examining the effects of indium phosphide found significant lung lesions and increased tumor incidence after long-term exposure . While not directly involving TMI, this research highlights the potential respiratory hazards associated with indium compounds.

- Dermal Exposure : There are indications that organometallic compounds like TMI can cause skin irritation upon contact. While specific data on TMI's dermal toxicity is lacking, similar compounds have demonstrated adverse effects.

Data Tables

| Parameter | This compound (TMI) | Indium Phosphide (InP) |

|---|---|---|

| Chemical Formula | In(CH₃)₃ | InP |

| Primary Use | Semiconductor precursor | Semiconductor applications |

| Acute Toxicity | Limited data | Carcinogenic in animal studies |

| Chronic Exposure Effects | Speculative risk | Lung lesions, tumors |

| Decomposition Products | Methylindium, Ethane | N/A |

Research Findings

- Thermal Decomposition : Research indicates that TMI undergoes thermal decomposition at temperatures around 593 K, resulting in partial decomposition and generation of methylindium . This behavior is critical for understanding its stability during deposition processes.

- Chemical Reactions : The reactions of TMI with water (H₂O) and hydrogen sulfide (H₂S) have been studied as they relate to the formation of indium oxide and sulfide films . Understanding these reactions can help assess any potential environmental impacts during industrial use.

Propiedades

IUPAC Name |

trimethylindigane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH3.In/h3*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBEFSUTVZWZJEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[In](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

In(CH3)3, C3H9In | |

| Record name | Trimethylindium | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Trimethylindium | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187490 | |

| Record name | Trimethylindium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Akzo Nobel MSDS] | |

| Record name | Trimethylindium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21781 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.4 [mmHg] | |

| Record name | Trimethylindium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21781 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3385-78-2 | |

| Record name | Trimethylindium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3385-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylindium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003385782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylindium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylindium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trimethylindium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR722GMA7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.